

An In-depth Technical Guide to 2-Amino-5-bromo-3-iodopyridine

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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridin-3-amine

Cat. No.: B1372190

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This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of 2-Amino-5-bromo-3-iodopyridine. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted pyridine intermediates.

A Note on Nomenclature

In the field of chemical synthesis, precise nomenclature is paramount. The topic of interest, "**2-Bromo-5-iodopyridin-3-amine**," is structurally distinct from the more extensively documented isomer, 2-Amino-5-bromo-3-iodopyridine. While both are dihalogenated aminopyridines, the substitution patterns on the pyridine ring differ. Due to the wealth of available technical data for 2-Amino-5-bromo-3-iodopyridine (CAS No. 381233-96-1), this guide will focus on this specific, well-characterized compound. Limited data is available for the isomer **2-Bromo-5-iodopyridin-3-amine** (CAS No. 1138444-06-0), which is noted as a solid with a molecular weight of 298.91 g/mol.

Core Physicochemical Properties

2-Amino-5-bromo-3-iodopyridine is a key building block in organic synthesis, particularly valued in medicinal chemistry.^{[1][2]} Its utility stems from the distinct reactivity of the amine, bromo, and iodo functional groups, which allows for sequential and site-selective modifications.

At ambient temperature, the compound presents as a white to light yellow or off-white solid powder.^{[1][3]} Its physical properties are summarized below.

Property	Value	Source(s)
CAS Number	381233-96-1	[3][4][5]
Molecular Formula	C ₅ H ₄ BrIN ₂	[3][4][5]
Molecular Weight	298.91 g/mol	[3][4][5]
Appearance	White to off-white/light yellow solid powder	[1][3]
Melting Point	112-117 °C (range observed across sources)	[1][3][5]
Solubility	Low solubility in water; soluble in organic solvents such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).	[1]

The observed variance in the melting point, ranging from 112°C to 145°C across different suppliers, is likely attributable to differences in residual solvent content and overall purity.[1][3][5] Researchers should consider purification by recrystallization if a sharp, consistent melting point is critical for their application.

Molecular Structure and Spectroscopic Data

The structural identity of 2-Amino-5-bromo-3-iodopyridine is routinely confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure Diagram

Caption: Structure of 2-Amino-5-bromo-3-iodopyridine.

¹H NMR Spectral Data

The proton NMR spectrum provides unambiguous evidence for the substitution pattern.

- ¹H NMR (300 MHz, CDCl₃): δ 8.06 (d, J = 2.2 Hz, 1H), 7.96 (d, J = 2.2 Hz, 1H), 4.96 (s, 2H). [6]

- ^1H NMR (CDCl_3 , 300 MHz): δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H).[2]

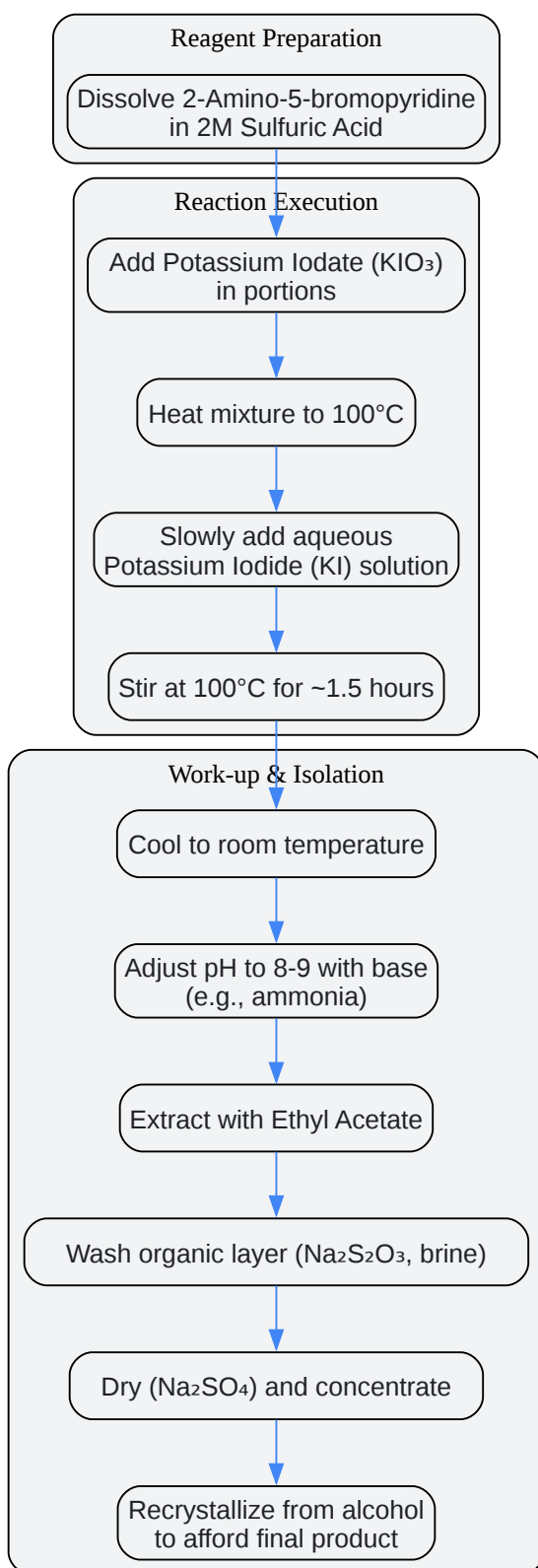
Interpretation:

- The two signals at 8.06 ppm and 7.96 ppm are doublets, corresponding to the two coupled aromatic protons on the pyridine ring. The small coupling constant ($J = 2.2$ Hz) is characteristic of a meta-coupling, confirming their relative positions.
- The broad singlet observed around 4.96-5.00 ppm integrates to two protons and is assigned to the amine ($-\text{NH}_2$) group.[2][6]

Synthesis Protocol

2-Amino-5-bromo-3-iodopyridine is commonly synthesized from 2-Amino-5-bromopyridine via an electrophilic iodination reaction. The protocol below is a synthesized methodology based on established procedures.[2][6]

Experimental Workflow: Iodination



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Caption: Synthetic workflow for 2-Amino-5-bromo-3-iodopyridine.

Step-by-Step Methodology

- **Dissolution:** Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2 M sulfuric acid.[\[2\]](#)[\[6\]](#)
- **Iodate Addition:** To the stirred solution, add potassium iodate (KIO_3 , ~0.5 equivalents) in portions.[\[2\]](#)[\[6\]](#) The use of KIO_3 in an acidic medium generates the electrophilic iodine species required for the reaction.
- **Heating:** Heat the reaction mixture to 100°C .[\[2\]](#)[\[6\]](#)
- **Iodide Addition:** Prepare a solution of potassium iodide (KI , ~0.55 equivalents) in water and add it dropwise to the heated reaction mixture over approximately one hour.[\[2\]](#)[\[6\]](#) This combination of iodate and iodide in situ generates iodine (I_2).
- **Reaction Completion:** Maintain the mixture at 100°C with stirring for an additional 1.5 hours to ensure the reaction proceeds to completion.[\[2\]](#)
- **Cooling and Neutralization:** Cool the mixture to room temperature. Carefully adjust the pH of the aqueous phase to 8-9 with a suitable base, such as an ammonia solution, to deprotonate the aminopyridine and facilitate extraction.[\[2\]](#)[\[6\]](#)
- **Extraction:** Extract the aqueous mixture multiple times with ethyl acetate.[\[6\]](#)
- **Washing:** Combine the organic layers. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining iodine), water, and brine.[\[6\]](#)
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.[\[6\]](#)
- **Purification:** The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol to afford 2-amino-3-iodo-5-bromopyridine.[\[2\]](#)

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential for laboratory safety.

Hazard Identification

2-Amino-5-bromo-3-iodopyridine is classified with several hazards. Users must consult the full Safety Data Sheet (SDS) before handling.

Hazard Class	GHS Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[3]
Skin Irritation	H315	Causes skin irritation	[3]
Serious Eye Damage	H318	Causes serious eye damage	[3]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[3\]](#) Work in a well-ventilated area or a chemical fume hood. An N95 dust mask is recommended when handling the powder.[\[3\]](#)

Storage and Stability

- **Light Sensitivity:** The compound is sensitive to light. It should be stored in a light-shielding or amber container to prevent photochemical degradation.[\[1\]](#)
- **Temperature:** Store in a cool, dry place. Recommended storage temperature is between 2-8°C to maintain long-term stability.[\[1\]](#)
- **Incompatibilities:** Keep away from strong oxidizing agents.[\[1\]](#)

Industrial and Research Applications

The primary application of 2-Amino-5-bromo-3-iodopyridine is as a versatile intermediate in organic synthesis.

- **Medicinal Chemistry:** It is a crucial building block for the synthesis of complex heterocyclic scaffolds. Notably, it plays an irreplaceable role in the synthesis of certain tyrosine kinase inhibitors, a class of targeted cancer chemotherapy drugs.[\[2\]](#)

- Materials Science: The unique electronic properties imparted by the halogen atoms and the pyridine ring make this compound a candidate for inclusion in the synthesis of novel functional materials, such as those with specific photoelectric properties for use in organic electronics.[1]

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